3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O2S/c1-26-8-10-28(11-9-26)18-21-16-15(17(31)22-19(32)27(16)2)29(18)12-13-33-20-23-24-25-30(20)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,22,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFXEPHHLXKXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like guanine or xanthine derivatives.
Introduction of the Methyl Group: The methyl group at the 3-position is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Ring: The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Addition of the Sulfanylethyl Chain: The 2-(1-phenyltetrazol-5-yl)sulfanylethyl chain is attached via thiol-ene click chemistry, which is efficient and selective.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted purines and piperazines.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be described as follows:
- Molecular Formula : C₂₅H₃₁N₇O₂S
- Molecular Weight : 485.63 g/mol
- IUPAC Name : 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
This unique structure contributes to its biological activity, particularly its interaction with various molecular targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of purine compounds have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. A study highlighted the effectiveness of such compounds in inhibiting Src family kinases (SFKs), leading to reduced tumor growth in xenograft models .
Neuropharmacology
The piperazine moiety in the compound is known for its role in neuropharmacology. Compounds containing piperazine rings have been studied for their potential as anxiolytics and antidepressants. The interaction of the 4-methylpiperazine group with serotonin receptors suggests possible applications in treating mood disorders .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial efficacy of purine derivatives. Compounds structurally related to this compound have demonstrated activity against various bacterial strains, indicating potential for development as new antibiotics .
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on a series of purine derivatives revealed that certain modifications led to enhanced selectivity against cancer cell lines while sparing normal cells. The compound's ability to inhibit c-Src and Abl kinases was particularly noted, showcasing its potential as a targeted cancer therapy .
Case Study 2: Neuroprotective Effects
In preclinical trials assessing neuroprotective effects, derivatives of this compound exhibited significant promise in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and neuronal apoptosis, suggesting their utility in treating conditions like Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Piperazine Moieties
Tetrazole vs. Spirodecane Functionalization
The target compound’s 1-phenyltetrazole-5-ylsulfanylethyl group serves as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities. In contrast, compounds 13 and 14 lack tetrazole groups but incorporate phenyl or chlorophenyl substituents on the spirodecane core, prioritizing π-π stacking or halogen bonding .
Pharmacological and Physicochemical Properties
Hypothetical Data Table Based on Structural Analogs
Solubility and Bioavailability
The target compound’s 4-methylpiperazine group likely improves aqueous solubility compared to the more lipophilic phenylpiperazine derivatives in compounds 13 and 14 . However, the tetrazole-thioethyl chain may offset this advantage by increasing molecular weight and steric bulk .
Research Findings and Limitations
- Pharmacological Data Gap : Direct activity data for the target compound is absent in the provided sources. Comparisons rely on structural analogs like compounds 13 and 14 , which exhibit receptor-specific activities but differ in core architecture .
Biological Activity
3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 488.60 g/mol. It features a purine core modified with various functional groups that may contribute to its biological effects.
Research indicates that compounds with purine structures often interact with various biological pathways, particularly those involving nucleic acid metabolism. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the tetrazole group may enhance the compound's pharmacological profile by improving solubility and bioavailability.
Antitumor Activity
Several studies have highlighted the antitumor properties of purine derivatives. For instance, compounds similar to this compound have shown inhibition of cancer cell proliferation in vitro. In one study, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this class of compounds may be effective in cancer therapy .
Antimicrobial Effects
The compound's structural features may also confer antimicrobial properties. Research has indicated that purine derivatives can exhibit activity against various bacterial strains. For example, a related compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of a similar purine derivative on human breast cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity at nanomolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial activity. Further analysis revealed that the compound disrupted bacterial cell membrane integrity, leading to cell lysis .
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, and how can purity be ensured?
- Methodology : Begin with multi-step organic synthesis, leveraging piperazine and tetrazole coupling reactions (e.g., nucleophilic substitution or Mitsunobu reactions for ether linkages). Purification techniques like flash chromatography (using ethyl acetate/hexane gradients) and recrystallization are critical. Validate purity via HPLC (≥95% purity threshold) and characterize intermediates using -/-NMR and high-resolution mass spectrometry (HRMS) .
- Experimental Design : Include control reactions to isolate byproducts and optimize reaction conditions (e.g., temperature, solvent polarity). Reference CRDC subclass RDF2050103 for chemical engineering design principles .
Q. How can researchers screen this compound for biological activity in vitro?
- Methodology : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with fluorogenic substrates. For receptor-binding studies, employ radioligand displacement assays (e.g., -labeled adenosine receptor antagonists). Dose-response curves (IC/EC) should be generated with triplicate replicates and statistical validation (e.g., ANOVA) .
- Data Interpretation : Cross-validate activity using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to rule out false positives .
Q. What physicochemical properties (e.g., solubility, stability) are critical for preclinical studies?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and use UV-Vis spectroscopy or LC-MS for quantification.
- Stability : Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions. Monitor degradation products via LC-MS .
- Design Note : Incorporate CRDC subclass RDF2050107 (powder/particle technology) for formulation optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology : Synthesize analogs with modifications to the piperazine, tetrazole, or purine moieties. Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate activity with binding poses .
- Data Contradictions : If analog activity contradicts computational predictions, re-evaluate force field parameters or assay conditions (e.g., ionic strength, cofactors) .
Q. What in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models are suitable for this compound?
- Methodology :
- PK Studies : Administer via IV/PO routes in rodent models; collect plasma/tissue samples at timed intervals. Quantify compound/metabolites using LC-MS/MS. Calculate AUC, , and bioavailability.
- PD Studies : Use disease models (e.g., inflammation or cancer xenografts) with biomarker analysis (ELISA/qPCR). Include dose-ranging and vehicle-control groups .
- Advanced Design : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. How should researchers address contradictory data in receptor binding vs. functional cellular assays?
- Methodology :
- Binding vs. Function : Test compound efficacy in cell-based secondary messenger assays (e.g., cAMP/GTPγS). If binding affinity (K) does not align with functional response (EC), investigate allosteric modulation or off-target effects.
- Troubleshooting : Use CRISPR-edited cell lines to knockout suspected off-target receptors and reassay activity .
Q. What strategies enhance yield in large-scale synthesis while minimizing impurities?
- Methodology : Optimize catalytic systems (e.g., Pd-catalyzed cross-couchers for purine functionalization) and adopt continuous flow reactors for precise temperature/residence time control. Monitor reaction progress in real-time via inline FTIR. Implement CRDC subclass RDF2050108 (process control/simulation) for scalability .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
